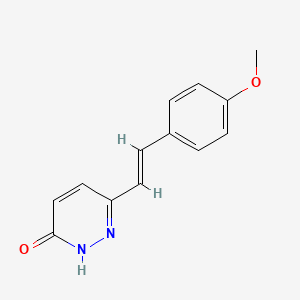

6-(4-Methoxystyryl)-3-pyridazinol

Description

6-(4-Methoxystyryl)-3-pyridazinol (CAS: 83516-67-0) is a heterocyclic compound featuring a pyridazinol core substituted with a 4-methoxystyryl group. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol . The methoxystyryl moiety introduces electron-donating effects due to the methoxy (-OCH₃) group, which influences electronic structure, solubility, and photophysical properties. This compound is structurally related to derivatives of pyridazine, a diazine heterocycle, and shares functional similarities with bioactive molecules used in materials science and medicinal chemistry .

Properties

IUPAC Name |

3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-9H,1H3,(H,15,16)/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMVSZYSDAZBBI-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198224 | |

| Record name | 3(2H)-Pyridazinone, 6-[2-(4-methoxyphenyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83516-67-0 | |

| Record name | 3(2H)-Pyridazinone, 6-[2-(4-methoxyphenyl)ethenyl]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83516-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 6-[2-(4-methoxyphenyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxystyryl)-3-pyridazinol typically involves the reaction of 4-methoxystyrene with a suitable pyridazinone derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxystyryl)-3-pyridazinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazinol ring or the methoxystyryl group.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinol ring or the methoxystyryl group are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-(4-Methoxystyryl)-3-pyridazinol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential use in the treatment of certain diseases due to its pharmacological properties.

Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxystyryl)-3-pyridazinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxystyryl group in this compound donates electrons via resonance, stabilizing excited states and causing redshifted emission wavelengths compared to analogs like 6-[(4-Chlorophenyl)methyl]-3-pyridazinol (Cl is electron-withdrawing) . Fluorine in 6-(2-Fluorobenzyl)-3-pyridazinol increases electronegativity, enhancing dipole interactions but reducing solubility compared to methoxy derivatives .

- Aromatic vs. Heteroaromatic Substituents: 4-Pyridinyl substituents (e.g., 6-(4-Pyridinyl)-3-pyridazinol) introduce additional nitrogen atoms, enabling hydrogen bonding and π-stacking, which are absent in purely phenyl-substituted analogs .

Photophysical and Solubility Trends

- Methoxystyryl Derivatives : Exhibit improved solubility in polar solvents due to the methoxy group’s polarity, making them suitable for optoelectronic applications .

- Halogenated Derivatives : Chlorine and fluorine reduce solubility but enhance membrane permeability, favoring pharmaceutical applications .

Biological Activity

6-(4-Methoxystyryl)-3-pyridazinol is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazinol core substituted with a methoxystyryl group. The molecular formula is , and its molecular weight is approximately 216.24 g/mol. The presence of both the pyridazinol and methoxy groups contributes to its unique chemical behavior, making it a candidate for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed potent activity against human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The study highlighted the importance of the methoxy group in enhancing biological activity compared to other analogs lacking this substituent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Research Findings : A study conducted by researchers at a university laboratory found that the compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways associated with cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Gene Expression Modulation : Studies indicate that it can alter the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.